7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one
Description
7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one is a pyrrolo-pyrimidinone derivative characterized by a fused bicyclic structure, combining a pyrrole ring with a pyrimidinone moiety. The compound features a methyl group at position 7 and a propyl substituent at position 2.
Properties
Molecular Formula |
C11H16N2O |
|---|---|
Molecular Weight |
192.26 g/mol |
IUPAC Name |
7-methyl-2-propyl-7,8-dihydro-6H-pyrrolo[1,2-a]pyrimidin-4-one |
InChI |
InChI=1S/C11H16N2O/c1-3-4-9-6-11(14)13-7-8(2)5-10(13)12-9/h6,8H,3-5,7H2,1-2H3 |
InChI Key |
XGTAXRQLVYUCFX-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=CC(=O)N2CC(CC2=N1)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of pyrrole with acyl (bromo)acetylenes to form 2-(acylethynyl)pyrroles. This intermediate then undergoes addition with propargylamine, followed by intramolecular cyclization catalyzed by cesium carbonate (Cs₂CO₃) in dimethyl sulfoxide (DMSO) to yield the desired pyrrolopyrimidine .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the pyrrolopyrimidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) in acidic or basic conditions.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce reduced forms of the compound.
Scientific Research Applications
7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anticancer properties due to its ability to inhibit specific kinases.
Mechanism of Action
The mechanism of action of 7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one involves its interaction with molecular targets such as enzymes. For instance, it may inhibit cyclin-dependent kinases (CDKs), leading to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations in Pyrrolo-Pyrimidinones
The following table summarizes key structural analogs of 7-methyl-2-propyl-pyrrolo-pyrimidin-4-one, focusing on substituent modifications:
Key Observations :
- Steric and Lipophilic Effects: The 7,7-dimethyl analog (C₁₂H₁₈N₂O) introduces greater steric bulk and lipophilicity compared to the monomethyl target compound, which may influence binding affinity in enzymatic pockets .
- Electron-Donor vs.
Core Structure Variations: Pyrrolo vs. Pyrido/Pyrazino Derivatives
Pyrido[1,2-a]pyrimidin-4-one and pyrazino[1,2-a]pyrimidin-4-one derivatives (e.g., and ) exhibit distinct pharmacological profiles due to differences in ring hybridization and hydrogen-bonding capacity:
Key Differences :
- Biological Target Specificity: Pyrazino derivatives (e.g., C₂₀H₂₄N₆O) often feature nitrogen-rich cores, making them suitable for targeting bacterial or viral enzymes .
Research Findings and Implications
Pharmacological Potential
- Pyrido-pyrimidinones with piperazinyl or pyrrolidinyl groups (e.g., 7-(4-ethylpiperazin-1-yl) analogs) demonstrate enhanced binding to kinase domains, as seen in patent applications .
- Pyrrolo-pyrimidinones with methyl/propyl groups (e.g., the target compound) are hypothesized to exhibit CNS penetration due to moderate molecular weights (<350 Da) and balanced logP values .
Biological Activity
7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one (CAS Number: 2059943-64-3) is a heterocyclic compound that has attracted attention for its diverse biological activities. This article explores its biological activity, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a unique pyrrolo[1,2-a]pyrimidine scaffold, which is known for its significant biological properties. The molecular formula is with a molecular weight of 174.24 g/mol. Its structure is crucial for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2 |
| Molecular Weight | 174.24 g/mol |
| IUPAC Name | 7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one |
| CAS Number | 2059943-64-3 |
Anticancer Activity
Recent studies have indicated that compounds within the pyrrolo[1,2-a]pyrimidine class exhibit significant anticancer properties. For instance, a study demonstrated that derivatives of pyrrolo[1,2-a]pyrimidine showed potent cytotoxic effects against various cancer cell lines, including HeLa and CFPAC-1 cells. The compound's mechanism of action appears to involve the inhibition of key signaling pathways related to cell proliferation and survival.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes such as kinases. Kinase inhibitors are crucial in cancer therapy as they interfere with signaling pathways that promote tumor growth. In vitro studies have shown that 7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one demonstrates selective inhibition against certain kinases involved in tumor progression.
Study on Antiproliferative Effects
In a comparative study assessing the antiproliferative effects of various pyrrolo derivatives, 7-Methyl-2-propyl-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one exhibited an IC50 value of approximately 0.98 µM against HeLa cells. This indicates a strong potential for further development as an anticancer agent.
The mechanism by which this compound exerts its effects involves binding to the ATP-binding site of kinases. This competitive inhibition prevents the phosphorylation of downstream targets that are essential for cell cycle progression and survival.
Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
